3,3-dimethyl-1-oxaspiro[4.5]decan-8-one
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Overview
Description
3,3-Dimethyl-1-oxaspiro[45]decan-8-one is an organic compound characterized by a spirocyclic structure, where a spiro atom connects two rings
Mechanism of Action
- By inhibiting RIPK1 kinase activity, this compound can block the activation of necroptosis, showing therapeutic potential in various human diseases .
- These properties influence its bioavailability , determining how efficiently it reaches its target sites .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-oxaspiro[4.5]decan-8-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. One common method involves the reaction of a ketone with a diol under acidic conditions to form the spirocyclic structure.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions. This can be achieved by reacting the spirocyclic intermediate with methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, where nucleophiles such as amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one: Similar in structure but with a different position of the oxygen atom.
1-Oxaspiro[4.5]decan-2-one: Lacks the dimethyl groups, leading to different chemical properties.
Uniqueness
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which influence its reactivity and potential applications. The spirocyclic core provides stability and rigidity, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1628927-24-1 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
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